molecular formula C15H20N6O2 B7139400 N-[2-(cyclohexen-1-yl)ethyl]-2-(7-methyl-4-oxopyrazolo[3,4-d]triazin-3-yl)acetamide

N-[2-(cyclohexen-1-yl)ethyl]-2-(7-methyl-4-oxopyrazolo[3,4-d]triazin-3-yl)acetamide

Cat. No.: B7139400
M. Wt: 316.36 g/mol
InChI Key: KZEXDTNOPJYKEC-UHFFFAOYSA-N
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Description

N-[2-(cyclohexen-1-yl)ethyl]-2-(7-methyl-4-oxopyrazolo[3,4-d]triazin-3-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexenyl group, a pyrazolotriazine core, and an acetamide moiety, making it a unique structure with diverse chemical properties.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-(7-methyl-4-oxopyrazolo[3,4-d]triazin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O2/c1-20-14-12(9-17-20)15(23)21(19-18-14)10-13(22)16-8-7-11-5-3-2-4-6-11/h5,9H,2-4,6-8,10H2,1H3,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZEXDTNOPJYKEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=O)N(N=N2)CC(=O)NCCC3=CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohexen-1-yl)ethyl]-2-(7-methyl-4-oxopyrazolo[3,4-d]triazin-3-yl)acetamide typically involves multi-step organic reactions The initial step often includes the formation of the cyclohexenyl group through cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohexen-1-yl)ethyl]-2-(7-methyl-4-oxopyrazolo[3,4-d]triazin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse products.

Scientific Research Applications

N-[2-(cyclohexen-1-yl)ethyl]-2-(7-methyl-4-oxopyrazolo[3,4-d]triazin-3-yl)acetamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may be studied for its potential biological activities, including antimicrobial, antiviral, or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent, particularly if it exhibits bioactivity against specific targets.

    Industry: The compound can be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-[2-(cyclohexen-1-yl)ethyl]-2-(7-methyl-4-oxopyrazolo[3,4-d]triazin-3-yl)acetamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide
  • 2-(1-Cyclohexenyl)ethylamine
  • Ethanone, 1-(1-cyclohexen-1-yl)-

Uniqueness

N-[2-(cyclohexen-1-yl)ethyl]-2-(7-methyl-4-oxopyrazolo[3,4-d]triazin-3-yl)acetamide is unique due to its specific combination of functional groups and the pyrazolotriazine core. This structure imparts distinct chemical properties and potential biological activities that differentiate it from similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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